1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid
Description
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid is a spirocyclic compound characterized by a benzopyran ring fused to a cyclobutane moiety, with a carboxylic acid group at the 4-position and a ketone (oxo) group at the 1-position. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features suggest relevance in drug design, particularly due to the spirocyclic framework’s ability to mimic bioactive conformations .
Properties
IUPAC Name |
1-oxospiro[4H-isochromene-3,1'-cyclobutane]-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c14-11(15)10-8-4-1-2-5-9(8)12(16)17-13(10)6-3-7-13/h1-2,4-5,10H,3,6-7H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIJUKOWOFCARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(C3=CC=CC=C3C(=O)O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid typically involves the alkylation of o-lithio 3,5-dimethoxy-N-methyl benzamide with methylene cyclohexane oxide, followed by alkaline hydrolysis . The reaction conditions are optimized to ensure a high yield of the desired product. The process involves several steps, including the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules. Its unique spiro structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential bioactivity. It may serve as a lead compound for developing new drugs or as a probe for studying biological pathways.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit anti-inflammatory, antibacterial, or antifungal activities.
Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1’-cyclobutane]-4-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Research Implications and Gaps
- The benzopyran-cyclobutane framework’s strain and electronic properties warrant further study for drug delivery or catalytic applications.
- Comparative studies on the metabolic stability of spirocyclic vs. thiazolidine carboxylic acids could elucidate their suitability for pharmaceutical use.
- Safety profiles of spiro compounds remain underexplored; the analog in suggests moderate hazards, but extrapolation to the target compound requires validation.
Biological Activity
1-Oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid is a compound belonging to the class of benzopyran derivatives, which are known for their diverse biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Antioxidant Activity
Benzopyran derivatives have been extensively studied for their antioxidant properties. Research indicates that compounds with similar structures exhibit significant free radical scavenging abilities. For instance, a study demonstrated that chromone derivatives could inhibit lipid peroxidation and enhance cellular antioxidant defenses .
Antimicrobial Properties
The antimicrobial activity of benzopyran derivatives has been documented in various studies. Compounds similar to this compound have shown efficacy against a range of bacterial strains. A comparative analysis revealed that certain derivatives exhibited higher antibacterial activity than standard antibiotics like ciprofloxacin .
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of benzopyran derivatives. For example, compounds derived from chromone structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential use in treating inflammatory diseases .
The biological activities of this compound are believed to be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory pathways.
- Scavenging Free Radicals : The presence of hydroxyl groups in the structure allows for effective scavenging of reactive oxygen species (ROS), thus reducing oxidative stress.
- Modulation of Cell Signaling Pathways : Benzopyran derivatives may influence various signaling pathways related to inflammation and apoptosis.
Study 1: Antibacterial Efficacy
A study conducted on a series of benzopyran derivatives including this compound revealed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating potential for further development as antimicrobial agents .
Study 2: Anti-inflammatory Activity
In another investigation, a derivative with structural similarities showed substantial anti-inflammatory effects in animal models. The compound significantly reduced edema and inhibited the production of inflammatory mediators in treated subjects compared to controls .
Data Table: Biological Activities Comparison
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the spirocyclic core of 1-oxo-1,4-dihydrospiro[2-benzopyran-3,1'-cyclobutane]-4-carboxylic acid?
- Answer : The spirocyclic framework can be synthesized via Michael addition reactions (e.g., thioglycolic acid addition to α,β-unsaturated ketones) or spirocyclization of benzopyran precursors. For example:
- Use Friedel-Crafts acylation with maleic anhydride to form α,β-unsaturated ketone intermediates .
- Apply decarboxylative N-alkylation to integrate the cyclobutane ring, as demonstrated in analogous spirocyclic systems .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to stabilize the strained cyclobutane ring.
Q. How can the spirocyclic structure and regiochemistry be rigorously characterized?
- Answer :
- NMR Spectroscopy : Analyze - and -NMR for sp-hybridized carbons in the cyclobutane ring and coupling constants for stereochemical confirmation .
- X-ray Crystallography : Resolve spatial arrangement if single crystals are obtainable (e.g., via slow evaporation in aprotic solvents).
- InChI/SMILES Validation : Cross-reference with canonical SMILES (e.g.,
O=C1CC2(CCCCC2)Oc2c1cccc2) for structural consistency .
Q. What safety protocols are critical for handling this compound given limited toxicological data?
- Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, face shields, and EN 166-certified safety glasses due to unknown dermal/ocular toxicity .
- Engineering Controls : Use fume hoods for synthesis and purification to mitigate inhalation risks .
- Emergency Measures : Flush eyes with water for ≥15 minutes and seek medical consultation for accidental exposure .
Advanced Research Questions
Q. How can researchers address low yields in spirocyclization reactions?
- Answer :
- Catalyst Screening : Test Lewis acids (e.g., AlCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- Temperature Gradients : Perform reactions under reflux or microwave-assisted conditions to accelerate kinetics.
Q. What strategies are effective for evaluating the compound’s biological activity?
- Answer :
- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC against E. coli), leveraging structural analogs like oxazolo-pyridine carboxylates as benchmarks .
- Enzyme Inhibition Studies : Target cyclooxygenase (COX) or kinase enzymes due to the carboxylic acid’s metal-chelating potential.
- Computational Docking : Use molecular dynamics (MD) simulations to predict binding affinity to biological targets .
Q. How can computational modeling resolve contradictions in experimental stability data?
- Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and ring strain in the cyclobutane moiety to predict degradation pathways.
- Molecular Dynamics (MD) : Simulate solvent effects on conformational stability (e.g., aqueous vs. organic media) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in spectroscopic data between synthetic batches?
- Answer :
- Batch Comparison : Use HPLC-MS to identify impurities (e.g., diastereomers from Michael addition) .
- Isotopic Labeling : Trace reaction intermediates via -labeled precursors to confirm regiochemistry.
Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
